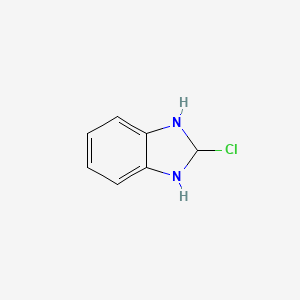![molecular formula C7H6ClIO2S B14402787 Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- CAS No. 87478-57-7](/img/structure/B14402787.png)
Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- is an organic compound that features a benzene ring substituted with a chloromethylsulfonyl group and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where the benzene ring is first sulfonated using chlorosulfonic acid, followed by iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- may involve large-scale sulfonation and halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom or the chloromethylsulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium hydroxide, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of sulfonic acids or alcohols .
科学的研究の応用
Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- exerts its effects involves the interaction of its functional groups with various molecular targets. The chloromethylsulfonyl group can participate in nucleophilic substitution reactions, while the iodine atom can undergo halogenation reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
類似化合物との比較
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: This compound features a similar chloromethyl group but lacks the sulfonyl and iodine substituents.
Benzene, 1,2-bis(chloromethyl)-: This compound has two chloromethyl groups but does not contain the sulfonyl or iodine substituents.
Uniqueness
Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- is unique due to the presence of both the chloromethylsulfonyl group and the iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .
特性
CAS番号 |
87478-57-7 |
|---|---|
分子式 |
C7H6ClIO2S |
分子量 |
316.54 g/mol |
IUPAC名 |
1-(chloromethylsulfonyl)-4-iodobenzene |
InChI |
InChI=1S/C7H6ClIO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2 |
InChIキー |
YAFKKVOGLNHVRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)CCl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)
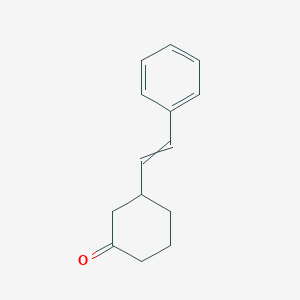
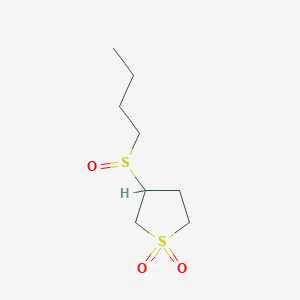
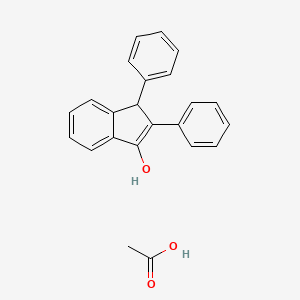

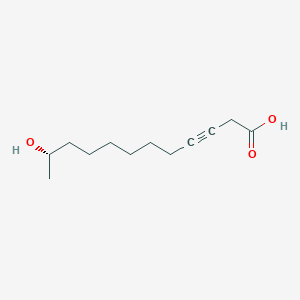
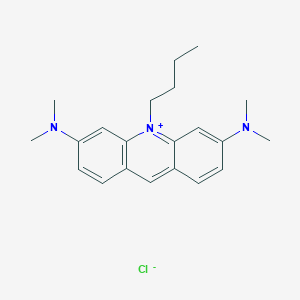
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
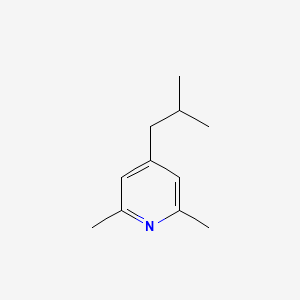
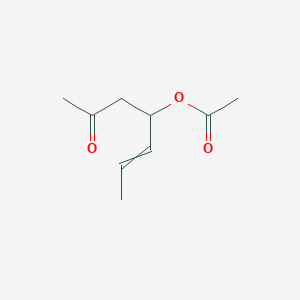
![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)
![{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14402788.png)
